carbamic acid, [(1S)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]-, phenylmethyl ester
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Overview
Description
Chemical Reactions Analysis
PMID26560530-Compound-18 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PMID26560530-Compound-18 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of stilbenes.
Biology: It has been shown to improve glucose tolerance in a hepatocyte TGR5-dependent manner in mice.
Medicine: It is being investigated for its potential therapeutic applications in the regulation of glucose homeostasis and other metabolic processes.
Industry: It may have applications in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of PMID26560530-Compound-18 involves its interaction with specific molecular targets and pathways. One of the key targets is the bile acid receptor TGR5, which plays a crucial role in glucose homeostasis . By activating TGR5, PMID26560530-Compound-18 enhances glucose regulation and improves metabolic homeostasis. The exact molecular pathways involved in this process are still being studied.
Comparison with Similar Compounds
Properties
CAS No. |
744198-17-2 |
---|---|
Molecular Formula |
C23H23BrN4O4 |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C23H23BrN4O4/c24-21-11-17(32-28-21)13-26-22(29)20(10-16-12-25-19-9-5-4-8-18(16)19)27-23(30)31-14-15-6-2-1-3-7-15/h1-9,12,17,20,25H,10-11,13-14H2,(H,26,29)(H,27,30)/t17?,20-/m0/s1 |
InChI Key |
MAQVWGRATZCTBU-OZBJMMHXSA-N |
Isomeric SMILES |
C1C(ON=C1Br)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
C1C(ON=C1Br)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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